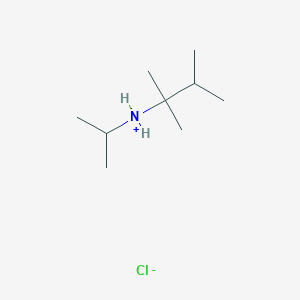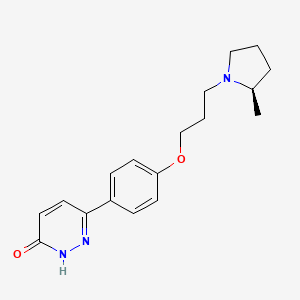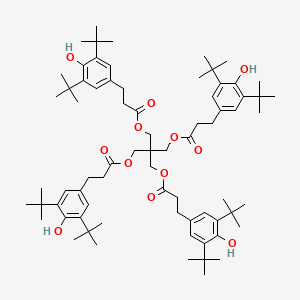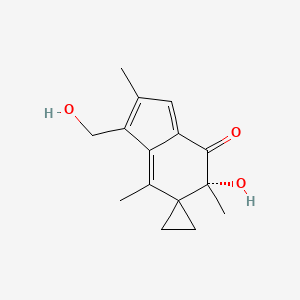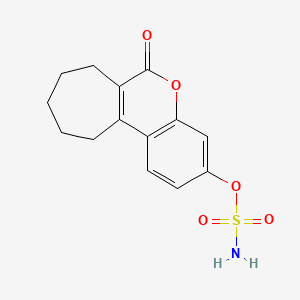
Isoleucine orlistat, L-
Overview
Description
Isoleucine orlistat, L- is a compound that combines the properties of L-isoleucine, an essential amino acid, and orlistat, a lipase inhibitor used in the treatment of obesity. L-isoleucine is one of the branched-chain amino acids (BCAAs) that play a crucial role in muscle metabolism, energy production, and immune function . Orlistat, on the other hand, is a medication that prevents the absorption of fats from the human diet by inhibiting the enzyme lipase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-isoleucine typically involves the fermentation of glucose using genetically modified strains of Escherichia coli. The process includes the disruption of specific metabolic pathways to enhance the production of L-isoleucine . Orlistat is synthesized through a multi-step chemical process that involves the hydrogenation of lipstatin, a natural inhibitor of pancreatic lipases isolated from the bacterium Streptomyces toxytricini .
Industrial Production Methods: Industrial production of L-isoleucine involves large-scale fermentation processes using optimized strains of bacteria. The fermentation broth is then subjected to various purification steps to isolate and purify L-isoleucine . Orlistat is produced through chemical synthesis in pharmaceutical manufacturing facilities, where stringent quality control measures are implemented to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: L-isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Orlistat primarily undergoes hydrolysis and esterification reactions due to its ester functional group .
Major Products: The hydrolysis of orlistat results in the formation of its active metabolite, which inhibits lipase activity in the gastrointestinal tract .
Scientific Research Applications
L-isoleucine is extensively studied for its role in muscle metabolism, energy production, and immune function. It is used in dietary supplements to enhance athletic performance and muscle recovery . Orlistat is widely researched for its applications in obesity management and its potential to reduce the risk of obesity-related conditions such as diabetes and cardiovascular diseases . The combination of L-isoleucine and orlistat in a single compound could offer synergistic benefits in weight management and metabolic health .
Mechanism of Action
L-isoleucine exerts its effects by participating in protein synthesis and energy production pathways. It is involved in the regulation of blood sugar levels and the synthesis of hemoglobin . Orlistat works by covalently binding to the serine residues on the active site of gastric and pancreatic lipase, thereby inhibiting the breakdown of dietary fats and reducing their absorption in the gastrointestinal tract .
Comparison with Similar Compounds
L-isoleucine is similar to other branched-chain amino acids such as L-leucine and L-valine, which also play crucial roles in muscle metabolism and energy production . Orlistat is comparable to other lipase inhibitors like cetilistat, which also inhibit the absorption of dietary fats but may have different pharmacokinetic profiles and side effect profiles . The unique combination of L-isoleucine and orlistat in a single compound offers a novel approach to weight management and metabolic health by targeting both muscle metabolism and fat absorption .
Similar Compounds
- L-leucine
- L-valine
- Cetilistat
- Lipstatin
Properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S,3S)-2-formamido-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t23-,24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHKWVNFZKJLIS-IRGGMKSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)CC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H]([C@@H](C)CC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147994 | |
| Record name | Isoleucine orlistat, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072902-75-0 | |
| Record name | Isoleucine orlistat, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072902750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoleucine orlistat, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOLEUCINE ORLISTAT, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P192EY8ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




